(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine
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Overview
Description
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is a chemical compound with the molecular formula C8H10ClN3O2S and a molecular weight of 247.70 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 6th position, a methanesulfonyl group at the 2nd position, and a cyclopropylamine group at the 4th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination is achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Methanesulfonylation: The methanesulfonyl group is introduced using methanesulfonyl chloride in the presence of a base like triethylamine.
Cyclopropylamine Substitution: The final step involves the substitution of the 4th position with cyclopropylamine, typically using cyclopropylamine hydrochloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile .
Scientific Research Applications
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine: Similar structure but with an isopropyl group instead of a cyclopropyl group.
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of the cyclopropyl group can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-chloro-N-cyclopropyl-2-methylsulfonylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2S/c1-15(13,14)8-11-6(9)4-7(12-8)10-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYMPSWTDHJVFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=CC(=N1)Cl)NC2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80693792 |
Source
|
Record name | 6-Chloro-N-cyclopropyl-2-(methanesulfonyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289388-38-0 |
Source
|
Record name | 6-Chloro-N-cyclopropyl-2-(methanesulfonyl)pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80693792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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